Methyl 4-acetyl-2-methylbenzoate
Overview
Description
“Methyl 4-acetyl-2-methylbenzoate” is a chemical compound with the molecular formula C11H12O3 . Its average mass is 192.211 Da and its monoisotopic mass is 192.078644 Da .
Synthesis Analysis
A novel method for preparing 2-methyl-4-acetylbenzoic acid and its derivatives has been described in a patent . The method uses cheap intermediate 5-carboxyl phthalide or 5-formyl chloride phthalide of citalopram as the starting material. It first condenses with a malonate type compound, then prepares 2-methyl-4-acetylbenzoic acid through direct hydrogenation reduction .Molecular Structure Analysis
The molecular structure of “this compound” consists of 11 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms . It has 3 freely rotating bonds .Physical And Chemical Properties Analysis
“this compound” has a density of 1.1±0.1 g/cm3 . Its boiling point is 309.2±30.0 °C at 760 mmHg . The compound has a molar refractivity of 52.9±0.3 cm3 . It has 3 hydrogen bond acceptors and 0 hydrogen bond donors .Scientific Research Applications
1. Chemical Reactions and Kinetics
Studies on similar compounds like 4-methylbenzoic acid have shown their involvement in chemical reactions such as deuteration. For instance, the kinetics of deuteration of 4-methylbenzoic acid in the presence of potassium tetrachloroplatinate(II) was explored, demonstrating the substance's reactivity and potential for chemical synthesis and transformations (Kańska & Kański, 1992).
2. Analytical and Material Science
Compounds like methyl 4-hydroxybenzoate, closely related to Methyl 4-acetyl-2-methylbenzoate, are utilized in various fields, including material science. The study on single-crystal X-ray structure, Hirshfeld surface analysis, and computational calculations of methyl 4-hydroxybenzoate reveals its potential in material science, particularly in understanding molecular interactions and packing (Sharfalddin et al., 2020).
3. Solubility and Phase Behavior
The solubility of compounds like 4-methylbenzoic acid in various solvents has been extensively studied, providing valuable information for applications in pharmaceuticals and chemical processing. These studies contribute to understanding the solubility behavior of structurally similar compounds like this compound in different solvents, which is crucial for their effective use in various industrial applications (Li, Liu, & Wang, 2001).
4. Neuroprotective Effects
Research on compounds such as methyl 3,4-dihydroxybenzoate, which shares a similar structure with this compound, has shown promising neuroprotective effects. These findings suggest potential applications of this compound in neuroscience, particularly in developing treatments for neurodegenerative diseases (Cai et al., 2016).
5. Environmental Microbiology
In environmental microbiology, compounds like 4-hydroxy-2-methylbenzoic acid, structurally related to this compound, have been studied for their role in the metabolism of specific microorganisms. This research is vital for understanding the environmental fate of such compounds and their potential impact on microbial ecosystems (Roberts, Fedorak, & Hrudey, 1990).
Safety and Hazards
properties
IUPAC Name |
methyl 4-acetyl-2-methylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-7-6-9(8(2)12)4-5-10(7)11(13)14-3/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPGRRURDXMILEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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